

Btk-IN-44 Structure-Activity Relationship: A Technical Guide

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Compound of Interest

Compound Name: *Btk-IN-44*

Cat. No.: *B15580140*

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for **Btk-IN-44**, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to BTK and Non-Covalent Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. While covalent BTK inhibitors have shown clinical success, they can be limited by off-target effects and acquired resistance, often through mutations at the Cysteine 481 residue (C481) required for covalent binding.

Non-covalent BTK inhibitors, such as **Btk-IN-44**, offer a promising alternative by binding reversibly to the active site, thereby avoiding reliance on the C481 residue and potentially offering a better safety profile. **Btk-IN-44** belongs to a novel class of compounds featuring a pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold.

Core Structure and Mechanism of Action

Btk-IN-44, also identified as compound 10 in primary literature, is a potent non-covalent inhibitor of BTK with an IC₅₀ value of 24.7 nM. It is a derivative of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold. The development of **Btk-IN-44** involved a structure-based design approach aimed at improving the physicochemical properties of an earlier lead compound, S2, by reducing structural rigidity, lipophilicity, and molecular weight.

Structure-Activity Relationship (SAR) Studies

The following tables summarize the available quantitative data for **Btk-IN-44** and related analogs based on the pyrrolo[1,2-a]quinoxalin-4(5H)-one core. The data is compiled from published abstracts and may not be exhaustive.

****Table 1: In Vitro BTK Inhibitory Activity of Pyrrolo[1,2-a]quinoxalin-4(**

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